molecular formula C14H11ClN2O4 B1683468 Vadadustat CAS No. 1000025-07-9

Vadadustat

Cat. No.: B1683468
CAS No.: 1000025-07-9
M. Wt: 306.70 g/mol
InChI Key: JGRXMPYUTJLTKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vadadustat primarily targets the hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) . These enzymes play a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .

Mode of Action

This compound works by reversibly inhibiting HIF-prolyl-4-hydroxylases (PH)1, PH2, and PH3 . This inhibition stabilizes the HIF complex, leading to increased cellular levels of hypoxia-inducible factor . As a result, it stimulates the production of endogenous erythropoietin (EPO), a hormone that promotes the formation of red blood cells .

Biochemical Pathways

The inhibition of HIF-PH by this compound mimics the body’s natural response to hypoxia Under normal oxygen conditions, HIF is degraded by prolyl hydroxylase. This leads to the transcription of several genes, including EPO, which stimulates the production of red blood cells .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics . After oral administration, peak plasma concentrations of this compound are reached within 3-4 hours in healthy volunteers, and within 5-6 hours in patients with chronic kidney disease (CKD) . The mean half-life of this compound is approximately 4.5 hours in healthy volunteers, and 7.2-8.5 hours in CKD patients .

Result of Action

The primary result of this compound’s action is an increase in red blood cell production, which leads to a gradual rise in hemoglobin levels . This helps to alleviate the symptoms of anemia associated with CKD .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the bioavailability and efficacy of this compound . Furthermore, the physiological state of the patient, such as the stage of CKD, can also impact the drug’s effectiveness .

Biochemical Analysis

Biochemical Properties

Vadadustat inhibits the enzyme activity of all three human prolyl-hydroxylase domain (PHD) isozymes, PHD1, PHD2, and PHD3 . These agents inhibit prolyl-hydroxylase domain oxygen sensors, mimicking hypoxic conditions and activating hypoxia-inducible factors . These transcription factors serve a multitude of roles, including the stimulation of erythropoiesis .

Cellular Effects

This compound influences cell function by increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This is particularly beneficial in conditions such as chronic kidney disease, where the kidney’s ability to produce EPO in response to anemic conditions is impaired .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting prolyl-hydroxylase domain oxygen sensors . This inhibition mimics hypoxic conditions, leading to the activation of hypoxia-inducible factors . These transcription factors then stimulate erythropoiesis .

Temporal Effects in Laboratory Settings

In phase 2 trials, this compound was shown to increase and maintain hemoglobin concentrations with minimal excursions in patients with non-dialysis-dependent (NDD)- and dialysis-dependent (DD)-CKD .

Dosage Effects in Animal Models

In animal models, a single oral dose of this compound potently increases circulating levels of EPO, and daily oral dosing for 14 days increases RBC indices in healthy rats and in the 5/6 nephrectomy model of CKD .

Metabolic Pathways

The major metabolite of this compound is this compound-O-glucuronide, which has 15% of the AUC of plasma radioactivity, and it is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A7, UGT1A8 and UGT1A9 .

Transport and Distribution

Approximately 16% of the this compound dose is removed by dialysis , indicating that it is distributed within the body and can be removed via this process.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vadadustat can be synthesized starting from 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine. The process involves a hydrolysis reaction followed by a condensation reaction to obtain an intermediate. This intermediate is then further reacted to produce this compound . Another method involves cross-coupling, aromatic substitution, nitrile hydrolysis, amidation, and ester-ether deprotection, resulting in a product with a purity of over 99.5% .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic process to ensure high yield and purity. The process is robust and scalable, demonstrated in kilogram laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Vadadustat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Vadadustat has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of prolyl hydroxylase enzymes.

    Biology: Investigated for its role in stabilizing hypoxia-inducible factors and promoting erythropoiesis.

    Medicine: Used in the treatment of anemia associated with chronic kidney disease.

    Industry: Potential applications in the development of new therapeutic agents targeting hypoxia-inducible factors.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRXMPYUTJLTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179936
Record name Vadadustat
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Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIF is degraded via hydroxylation by prolyl-hydroxylase domain (PHD) dioxygenases. Vadadustat is an inhibitor of HIF-PHDs that facilitates increased HIF activity in the absence of hypoxic conditions. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this stimulates the production of erythropoietin and subsequent correction of anemia.
Record name Vadadustat
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CAS No.

1000025-07-9
Record name N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine
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Record name Vadadustat [USAN]
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Record name Vadadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12255
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Record name Vadadustat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine
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Record name VADADUSTAT
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Synthesis routes and methods

Procedure details

To a solution of {[5-(3-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester, 6, (0.163 g, 0.509 mmol) in THF (5 mL) is added 1M NaOH (1.5 ml, 1.27 mmol) and the reaction mixture stirred at room temperature for 1 hour. The solution is acidified using 1M HCl (3 mL), the solvent removed under reduced pressure and the resulting solid suspended in CHCl3:iso-propanol (1:1), filtered and the filtrate dried (MgSO4), filtered and re-concentrated under reduced pressure. The crude material is triturated with a small amount of MeOH to afford 0.10 g (64% yield) of the desired product as a colorless solid. 1H NMR (400 MHz, MeOD) δ ppm 8.31 (1H, d, J=1.8 Hz), 7.47 (2H, d, J=1.8 Hz), 7.30-7.65 (4H, m), 4.07 (2H, s). HPLC-MS: m/z 307 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Vadadustat exert its therapeutic effect in treating anemia?

A1: this compound inhibits the activity of HIF-PH enzymes, which are responsible for tagging HIF proteins for degradation under normal oxygen conditions [, , , , ]. This inhibition leads to the stabilization and activation of HIF, particularly HIF-1α and HIF-2α, mimicking a hypoxic response within the body.

Q2: What are the downstream consequences of HIF stabilization by this compound?

A2: HIF activation triggers a cascade of events that ultimately stimulate erythropoiesis [, ]. These include:

  • Increased Erythropoietin Production: HIF directly upregulates the expression of erythropoietin, a key hormone stimulating red blood cell production [, , , , , ].
  • Enhanced Iron Availability: HIF suppresses hepcidin, a hormone that inhibits iron absorption and release, thereby improving iron availability for erythropoiesis [, , ].
  • Increased Reticulocyte Production: this compound treatment has been shown to increase the number of reticulocytes (immature red blood cells) in circulation, indicating enhanced red blood cell production [].

Q3: How is this compound administered, and what is its typical pharmacokinetic profile?

A3: this compound is designed for oral administration [, , , , , , , , ]. Studies in various species, including humans, have shown that it is readily absorbed after oral administration and has a relatively short half-life [, , ].

Q4: Does this compound accumulate in the body with repeated dosing?

A4: Preclinical studies in multiple species indicate that this compound does not accumulate upon repeated dosing, even at doses exceeding the therapeutic range [].

Q5: What preclinical models have been used to evaluate the efficacy of this compound?

A6: Preclinical studies have demonstrated the efficacy of this compound in correcting anemia in various animal models of CKD, including the 5/6 nephrectomy model in rats [].

Q6: What clinical trials have been conducted with this compound, and what were the key findings?

A7: this compound has been extensively studied in four Phase 3 clinical trials (INNO2VATE and PRO2TECT) involving patients with both dialysis-dependent and non-dialysis-dependent CKD [, , , , , , , ]. These trials compared this compound to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA). Key findings include:

  • Non-inferiority in Hemoglobin Response: In both dialysis-dependent and non-dialysis-dependent CKD patients, this compound demonstrated non-inferiority to darbepoetin alfa in achieving and maintaining target hemoglobin levels [, , , , ].
  • Improved Iron Utilization: Compared to darbepoetin alfa, this compound treatment was associated with increased serum transferrin, decreased hepcidin and ferritin levels, and favorable changes in erythrocyte indices, suggesting improved iron utilization for erythropoiesis [, ].

Q7: What is the safety profile of this compound based on preclinical and clinical studies?

A8: Preclinical studies in rodents did not identify a carcinogenic effect attributable to this compound []. In clinical trials, the overall adverse event profile of this compound was similar to that of darbepoetin alfa [].

Q8: Are there any ongoing research efforts to further characterize the effects of this compound?

A9: Current research is focusing on developing exposure-response models to predict individual patient responses to this compound and inform optimal dosing strategies based on patient characteristics [].

Q9: Does this compound have any potential applications beyond the treatment of CKD-associated anemia?

A10: While approved for CKD-associated anemia, research suggests potential applications of this compound in other conditions, including improving the immunomodulatory properties of mesenchymal stem cells for therapeutic purposes [].

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